Methyl 5-acetoxy-2-methyl-1H-indole-3-carboxylate acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

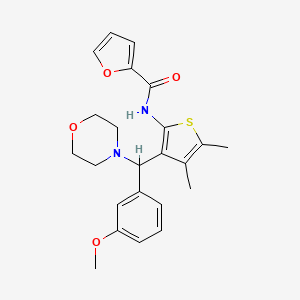

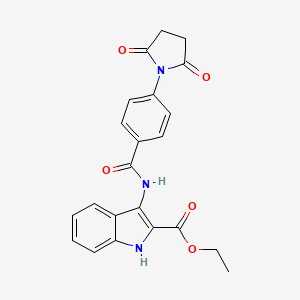

“Methyl 5-acetoxy-2-methyl-1H-indole-3-carboxylate acetate” is a chemical compound with the CAS Number: 2089316-36-7 . It has a molecular weight of 307.3 . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives has been achieved from commercially available anilines properly functionalized by different electron-withdrawing and -donating groups through a palladium-catalyzed intramolecular oxidative coupling . The conversion of a variety of enamines into the relevant indole was optimized by exposing the neat mixture of reactants to microwave irradiation .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H13NO4.C2H4O2/c1-7-12 (13 (16)17-3)10-6-9 (18-8 (2)15)4-5-11 (10)14-7;1-2 (3)4/h4-6,14H,1-3H3;1H3, (H,3,4) . This provides a standardized textual identifier for the compound, which can be used to generate its molecular structure.Physical And Chemical Properties Analysis

“this compound” is a white to yellow powder or crystals . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

- Research on derivatives of indole compounds has shown significant biological activities, such as cytotoxicity against cancer cell lines and antibacterial properties. For example, studies on methyl-5-(hydroxymethyl)-2-furan carboxylate and derivatives have identified compounds with potent biological activity against HeLa cell lines and photogenic bacteria (Weerachai Phutdhawong et al., 2019).

Chemical Synthesis and Characterization

- Indole derivatives have been utilized in the synthesis of natural and non-natural compounds, highlighting their importance in chemical synthesis. For instance, regioselective dibromination of methyl indole-3-carboxylate has been applied in synthesizing 5,6-dibromoindole derivatives, contributing to natural product synthesis and material science (Thomas B. Parsons et al., 2011).

Molecular Docking and Pharmaceutical Applications

- Molecular docking studies of indole derivatives have been conducted to predict binding interactions with target proteins, aiding in the discovery of potential therapeutic agents. For example, novel indole-benzimidazole derivatives synthesized from indole carboxylic acids show promise in pharmaceutical development (Xin-ying Wang et al., 2016).

Spectroscopic Analysis and Material Properties

- Spectroscopic and computational studies on indole derivatives, like methyl 5-methoxy-1H-indole-2-carboxylate, have provided valuable information on their electronic structure, reactivity, and potential applications in developing biologically active molecules and materials (M. S. Almutairi et al., 2017).

Safety and Hazards

Direcciones Futuras

The indole nucleus is a very widespread motif used in drug discovery and found in many pharmacologically active compounds . Therefore, the study and synthesis of indole derivatives, such as “Methyl 5-acetoxy-2-methyl-1H-indole-3-carboxylate acetate”, continue to be of great interest in the field of medicinal chemistry. Future research may focus on exploring the potential pharmacological applications of these compounds.

Propiedades

IUPAC Name |

acetic acid;methyl 5-acetyloxy-2-methyl-1H-indole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4.C2H4O2/c1-7-12(13(16)17-3)10-6-9(18-8(2)15)4-5-11(10)14-7;1-2(3)4/h4-6,14H,1-3H3;1H3,(H,3,4) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUWQIVOJVUTWAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)OC(=O)C)C(=O)OC.CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-(o-tolyl)imidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B2801633.png)

![5-((2,6-Dimethylmorpholino)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2801640.png)

![3-[5-[(4-Chlorophenyl)methylthio]-1,3,4-oxadiazol-2-yl]-1-(phenylmethyl)-2-pyridinone](/img/structure/B2801644.png)

![1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2801647.png)

![4,6,7,8-Tetramethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2801651.png)